

# "Methyl 5-chloro-2-methoxybenzoate-d3" spectral data (NMR, MS)

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## Compound of Interest

Compound Name: *Methyl 5-chloro-2-methoxybenzoate-d3*

Cat. No.: *B15138998*

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## Spectral Data Analysis: Methyl 5-chloro-2-methoxybenzoate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for **Methyl 5-chloro-2-methoxybenzoate-d3**. While specific experimental data for the deuterated species is not widely available in public databases, this document presents a comprehensive analysis based on the spectral data of its non-deuterated analog, Methyl 5-chloro-2-methoxybenzoate. The guide outlines the expected spectral shifts and changes resulting from the deuterium labeling and provides generalized experimental protocols for data acquisition.

## Compound Information

Identifier	Value
Compound Name	Methyl 5-chloro-2-methoxybenzoate-d3
CAS Number	1219803-33-4[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> D <sub>3</sub> ClO <sub>3</sub> [1]
Molecular Weight	203.64 g/mol [1]
Structure	The deuterium labeling is on the ester methyl group.

## Predicted Spectral Data

The introduction of three deuterium atoms on the ester methyl group is expected to produce significant and predictable changes in the NMR and MS spectra when compared to the standard, non-deuterated compound (Molecular Formula: C<sub>9</sub>H<sub>9</sub>ClO<sub>3</sub>, Molecular Weight: 200.62 g/mol ).[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The most notable change will be the absence of the singlet corresponding to the ester methyl protons (O-CH<sub>3</sub>). In the non-deuterated compound, this signal typically appears as a sharp singlet. Due to the substitution with deuterium, this peak will be absent in the <sup>1</sup>H NMR spectrum of the d3-analog. The signals for the aromatic protons and the methoxy protons will remain.

<sup>13</sup>C NMR: The carbon of the deuterated methyl group (O-CD<sub>3</sub>) will exhibit a different signal compared to a standard methyl group. Instead of a quartet (due to coupling with three protons), the signal will appear as a multiplet with a significantly lower intensity due to the carbon-deuterium coupling (C-D coupling) and the longer relaxation time of deuterated carbons. The chemical shift of this carbon will also be slightly altered.

## Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 3 units higher than the non-deuterated compound. Any fragment ions that retain the deuterated methyl group will also show this +3 m/z shift.

## Spectral Data for Methyl 5-chloro-2-methoxybenzoate (Non-Deuterated Analog)

The following tables summarize the available spectral data for the non-deuterated analog, Methyl 5-chloro-2-methoxybenzoate. This data serves as a reference point for predicting the spectrum of the d3-labeled compound.

**Table 1:  $^1\text{H}$  NMR Spectral Data for Methyl 5-chloro-2-methoxybenzoate**

Chemical Shift (ppm)	Multiplicity	Assignment
Predicted ~3.8	Singlet	Ester methyl protons (-COOCH <sub>3</sub> )
Predicted ~3.9	Singlet	Methoxy protons (-OCH <sub>3</sub> )
Predicted ~6.9-7.7	Multiplet	Aromatic protons

Note: Specific peak assignments and coupling constants for the aromatic region require high-resolution spectral data which is not available in the search results. The provided data is based on typical chemical shifts for such structures.

**Table 2:  $^{13}\text{C}$  NMR Spectral Data for Methyl 5-chloro-2-methoxybenzoate[4]**

Chemical Shift (ppm)	Assignment
Predicted ~52	Ester methyl carbon (-COOCH <sub>3</sub> )
Predicted ~56	Methoxy carbon (-OCH <sub>3</sub> )
Predicted ~112-158	Aromatic and Carbonyl carbons

Note: This represents a summary of expected chemical shift ranges. Detailed assignments for each aromatic carbon are available from specialized databases.

**Table 3: Mass Spectrometry (GC-MS) Data for Methyl 5-chloro-2-methoxybenzoate[2]**

m/z	Interpretation
200/202	Molecular ion peak $[M]^+$ and its isotope peak $[M+2]^+$ due to $^{35}\text{Cl}/^{37}\text{Cl}$
169/171	Fragment ion corresponding to the loss of the methoxy group ( $-\text{OCH}_3$ )
105	Fragment ion

## Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data. The specific parameters should be optimized for the instrument being used.

### NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of the sample (**Methyl 5-chloro-2-methoxybenzoate-d3**) in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance-400 (400 MHz for  $^1\text{H}$ , 100 MHz for  $^{13}\text{C}$ ) or equivalent.[3]
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
- $^{13}\text{C}$  NMR Acquisition:

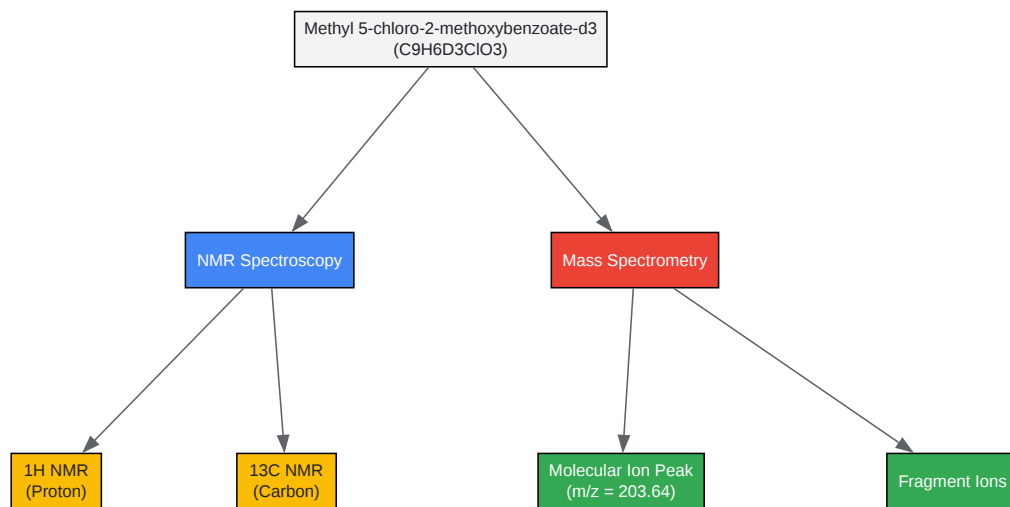
- Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
- Set the spectral width to cover the expected range (typically 0-220 ppm).
- A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of  $^{13}\text{C}$ .

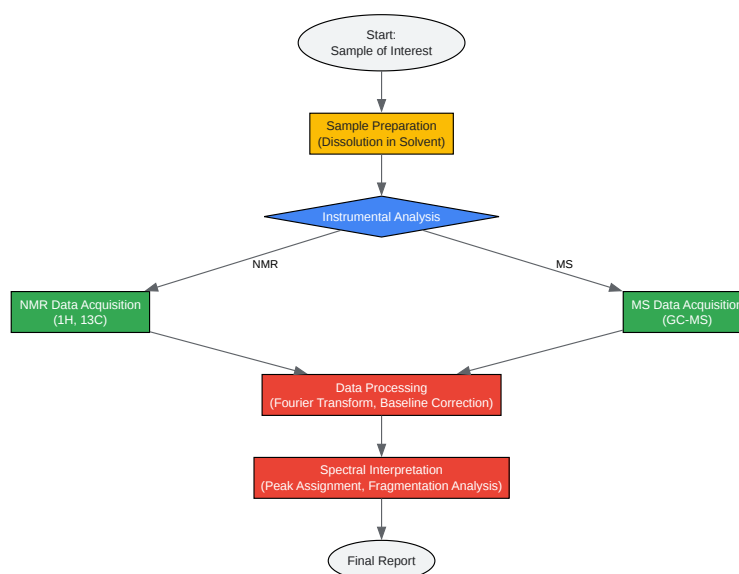
## Mass Spectrometry Data Acquisition (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
- Instrumentation: Use a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Chromatographic Separation:
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC.
  - Employ a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate the analyte from any impurities.
- Mass Spectrometric Detection:
  - Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).
  - Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  40-300).

## Visualizations

The following diagrams illustrate the relationships of the analytical data and a general workflow for spectral analysis.





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## References

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